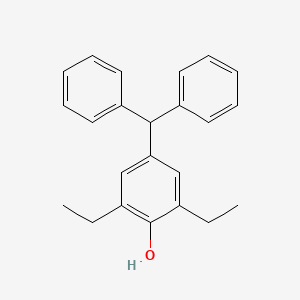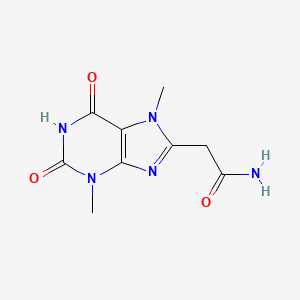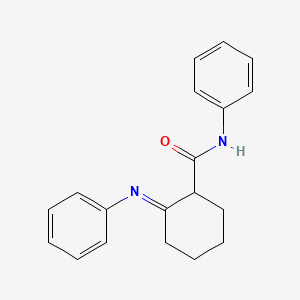![molecular formula C13H26Si B14586614 [(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane CAS No. 61209-28-7](/img/structure/B14586614.png)
[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methylsilane is a unique organosilicon compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methylsilane typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methylsilane involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The bicyclic structure provides rigidity, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
β-Pinene: Shares a similar bicyclic structure but lacks the trimethylsilyl group.
Myrtenyl acetate: Another bicyclic compound with different functional groups.
Uniqueness
(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where stability and specific reactivity are required .
Properties
CAS No. |
61209-28-7 |
|---|---|
Molecular Formula |
C13H26Si |
Molecular Weight |
210.43 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl-trimethylsilane |
InChI |
InChI=1S/C13H26Si/c1-13(2)11-7-6-10(12(13)8-11)9-14(3,4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
WHYXCFLMYUOJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


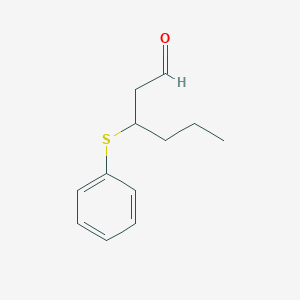
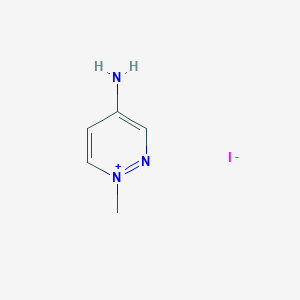

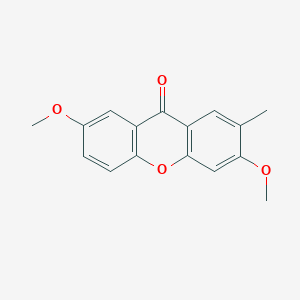
![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
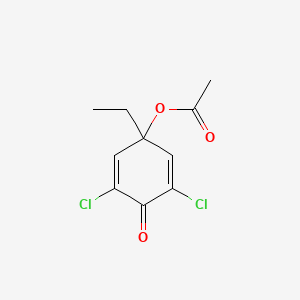
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
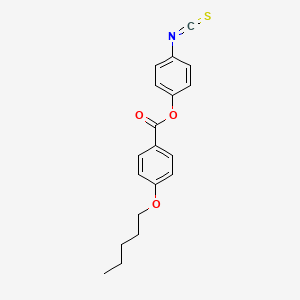
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
